molecular formula C9H7BrN2S B101163 1-(4-Bromophenyl)imidazoline-2-thione CAS No. 17452-23-2

1-(4-Bromophenyl)imidazoline-2-thione

Cat. No.: B101163
CAS No.: 17452-23-2
M. Wt: 255.14 g/mol
InChI Key: ZKPXIPSWVWPFDF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)imidazoline-2-thione is a chemical compound belonging to the group of imidazoline derivatives. It has the molecular formula C9H7BrN2S and a molecular weight of 255.14 g/mol . This compound is known for its unique structure, which includes a bromophenyl group attached to an imidazoline-2-thione core. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

1-(4-Bromophenyl)imidazoline-2-thione is utilized in several scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)imidazoline-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzylamine with carbon disulfide and potassium hydroxide, followed by cyclization with formaldehyde . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction pathways with optimizations for yield and purity. Industrial processes would also incorporate safety measures to handle the reagents and by-products effectively.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)imidazoline-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenylimidazoline-2-thione derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)imidazoline-2-thione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to specific sites, while the imidazoline-2-thione core participates in redox reactions and forms stable complexes with metal ions . These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)imidazoline-2-thione is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity, making it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

3-(4-bromophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPXIPSWVWPFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC2=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169848
Record name 1-(4-Bromophenyl)imidazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17452-23-2
Record name 1-(4-Bromophenyl)imidazoline-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Bromophenyl)imidazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17452-23-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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